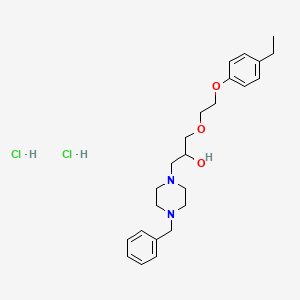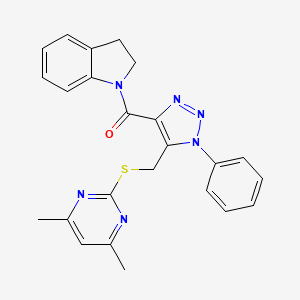![molecular formula C8H9F2IN2O2 B2980540 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856096-36-0](/img/structure/B2980540.png)
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound with intriguing structural features. This compound features a pyrazole ring, substituted with a difluoromethyl group and an iodine atom, as well as a propanoic acid moiety. Such complex structure renders it interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: : The construction of the pyrazole ring is often achieved through cyclization reactions involving appropriate precursors like hydrazines and carbonyl compounds.
Introduction of Substituents: : Subsequent steps introduce the difluoromethyl group and the iodine atom. These steps might involve selective halogenation and difluoromethylation reactions under controlled conditions.
Addition of the Propanoic Acid Moiety: : This step could involve coupling reactions where the pyrazole intermediate is reacted with suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimized reaction conditions to ensure high yield and purity. Such conditions might include:
Temperature Control: : Maintaining specific temperatures during reactions to ensure optimal yields.
Catalysts and Reagents: : Utilizing suitable catalysts and reagents to facilitate efficient reaction pathways.
Purification Techniques: : Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, such as:
Oxidation: : This compound can be oxidized under specific conditions, potentially leading to the formation of products with higher oxidation states.
Reduction: : It may be reduced to yield corresponding lower oxidation state products, often involving hydrogenation or metal hydride reductions.
Substitution Reactions: : The iodine atom allows for halogen exchange or nucleophilic substitutions, producing a range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Strong oxidizers like permanganates or chromates.
Reducing Agents: : Hydrogen gas with metal catalysts or metal hydrides.
Nucleophiles: : Reagents like amines or thiols for substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used, yielding a variety of functionalized derivatives of the original compound.
Scientific Research Applications
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid has diverse applications in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a building block for novel compounds.
Biology: : Investigated for its potential biochemical interactions and effects on cellular processes.
Medicine: : Explored for its potential pharmacological properties, including as a lead compound for drug development.
Industry: : Utilized in the creation of materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects can involve interactions with molecular targets such as enzymes or receptors. These interactions often disrupt or modulate biochemical pathways, leading to the observed effects.
Molecular Targets and Pathways
Enzymatic Inhibition: : May act as an inhibitor of specific enzymes, altering metabolic pathways.
Receptor Binding: : Can bind to receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparing 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid with similar compounds highlights its uniqueness in terms of structural features and functional groups:
Similar Compounds: : Pyrazole derivatives like 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid.
Unique Features: : The presence of both difluoromethyl and iodine substituents, which impart distinctive chemical properties and reactivity.
This complex compound's unique structure and reactivity profile make it a valuable subject for ongoing research and development in various scientific fields
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(8(14)15)2-13-3-5(11)6(12-13)7(9)10/h3-4,7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXUSYXPXMTXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C(=N1)C(F)F)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)


![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride](/img/structure/B2980466.png)

![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)
![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)


![5-{[(3-chloro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2980476.png)


